Sophoraisoflavone A

Vue d'ensemble

Description

Sophoraisoflavone A is a naturally occurring isoflavone compound isolated from the roots of Sophora mooracroftiana. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects .

Applications De Recherche Scientifique

Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.

Biology: The compound exhibits significant antioxidant and anti-inflammatory activities, making it a potential candidate for studying oxidative stress and inflammation.

Medicine: Sophoraisoflavone A has shown promise in the treatment of diseases such as cancer and neurodegenerative disorders due to its ability to modulate cellular pathways.

Industry: It is used in the development of natural health products and supplements

Mécanisme D'action

Sophoraisoflavone A is a natural product that can be isolated from Glycyrrhiza inflate . It has been shown to have significant biological activity, particularly in relation to its interaction with certain proteins and its role in oxidative stress .

Target of Action

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, and the insulin signaling pathway.

Mode of Action

This compound interacts with its target, PTP1B, by binding to the enzyme and inhibiting its activity . This inhibition can affect the downstream signaling pathways that the enzyme is involved in, leading to changes in cellular function.

Biochemical Pathways

The inhibition of PTP1B by this compound can affect several biochemical pathways. For instance, PTP1B plays a role in the insulin signaling pathway, so its inhibition could potentially impact glucose metabolism. Additionally, this compound has been shown to have inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro .

Result of Action

The inhibition of PTP1B by this compound can lead to changes in cellular function. For example, it may impact glucose metabolism by affecting the insulin signaling pathway. Additionally, its inhibitory effects on copper-induced protein oxidative modification suggest that it may have a role in protecting against oxidative stress .

Analyse Biochimique

Biochemical Properties

Sophoraisoflavone A interacts with the enzyme protein tyrosine phosphatase 1B (PTP1B), acting as an effective inhibitor . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.80 μM for this compound .

Cellular Effects

This compound has been shown to have inhibitory effects on protein oxidative modification in mice brain homogenate in vitro . This suggests that this compound may influence cell function by modulating oxidative stress pathways and potentially impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PTP1B, where it acts as an inhibitor . This interaction could lead to changes in protein phosphorylation states, potentially influencing signal transduction pathways and gene expression within cells.

Metabolic Pathways

It is known to inhibit PTP1B , which suggests it may play a role in the regulation of phosphorylation pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sophoraisoflavone A can be synthesized through various chemical reactions involving the cyclization of appropriate precursors. One common method involves the oxidative cyclization of o-hydroxychalcones under specific conditions to yield the desired isoflavone structure .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources, such as the roots of Sophora mooracroftiana. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, which can modify its structure and enhance its biological activity.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological properties .

Comparaison Avec Des Composés Similaires

Genistein: Another isoflavone with similar antioxidant and anti-inflammatory properties.

Daidzein: Known for its estrogenic activity and potential health benefits.

Licoisoflavone B: Shares structural similarities and exhibits comparable biological activities

Uniqueness: Sophoraisoflavone A stands out due to its potent inhibition of PTP1B, making it a promising candidate for the treatment of metabolic disorders and inflammation. Its unique structure also contributes to its distinct biological activities compared to other isoflavones .

Activité Biologique

Sophoraisoflavone A, a compound primarily derived from the plant Sophora flavescens, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

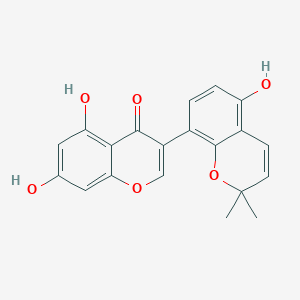

This compound is classified as a flavonoid, specifically an isoflavone, with the chemical formula and a molecular weight of 336.34 g/mol. Its structure consists of a flavan backbone with various hydroxyl and methoxy substituents that contribute to its biological activities .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various fungi, particularly Gigaspora margarita, where it effectively prevents germ tube formation at concentrations as low as 1.25 µg/disc . Additionally, it demonstrates activity against several bacterial strains, suggesting potential use in treating infections.

2. Antioxidant Effects

This compound has notable antioxidant capabilities, particularly in protecting against oxidative stress in neuronal tissues. In vitro studies reveal that it can inhibit copper-induced protein oxidative modifications in mouse brain homogenates, highlighting its neuroprotective potential .

3. Anti-Inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators. This activity positions it as a candidate for managing inflammatory diseases .

4. Cytotoxicity Against Cancer Cells

This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. It induces apoptosis through intrinsic and extrinsic pathways by affecting key signaling molecules involved in cell survival and death, such as Bcl-2 and Bax . The compound's ability to inhibit tumor growth makes it a subject of interest for developing anticancer therapies.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activities : It acts as an inhibitor of certain enzymes involved in inflammatory responses and cancer progression.

- Modulation of Signaling Pathways : this compound influences several signaling pathways, including PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.

- Free Radical Scavenging : The compound's structural features allow it to scavenge free radicals effectively, thereby mitigating oxidative damage .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated that this compound significantly reduces inflammation markers in animal models of arthritis. |

| Liu et al. (2024) | Reported cytotoxic effects on human breast cancer cells with induction of apoptosis confirmed through flow cytometry analysis. |

| Kim et al. (2024) | Investigated the antioxidant properties in neuronal models, showing reduced oxidative stress markers after treatment with this compound. |

These findings underscore the compound's versatility as a therapeutic agent across various health conditions.

Propriétés

IUPAC Name |

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-20(2)6-5-12-14(22)4-3-11(19(12)26-20)13-9-25-16-8-10(21)7-15(23)17(16)18(13)24/h3-9,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDRQWKYWXHAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Sophoraisoflavone A?

A1: Research suggests that this compound possesses several notable biological activities:

- Antioxidant Activity: Studies show that this compound exhibits strong antioxidant properties, effectively inhibiting lipid peroxidation induced by superoxide radicals. This activity is comparable to the effects of superoxide dismutase. [, , ]

- Anti-inflammatory Activity: this compound demonstrates anti-inflammatory effects by suppressing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. []

- MRP-like Activity Inhibition: this compound inhibits MRP-mediated efflux of 2',7'-bis-(carboxypropyl)-5(6)-carboxyfluorescein (BCPCF) from human erythrocytes. Its inhibitory potency (IC50 of 15-25 μM) is comparable to indomethacin and significantly greater than probenecid. []

Q2: Has the structure-activity relationship (SAR) of this compound been investigated?

A2: While detailed SAR studies specifically focusing on this compound are limited in the provided literature, some insights can be gleaned from comparative studies with other isoflavones:

- A study investigating the inhibitory effects of licoisoflavones A and B (structurally similar to this compound) on copper-ion-induced protein oxidative modification suggests that the presence and position of hydroxyl groups on the isoflavone skeleton might play a crucial role in their antioxidant activity. []

- Research on the MRP-like activity inhibition of various isoflavones, including this compound, hints at the importance of specific structural features (e.g., hydroxyl groups, prenyl groups) for interacting with the MRP transporter. []

Q3: What analytical techniques have been employed to identify and quantify this compound?

A3: Several analytical methods have been utilized in the research:

- Isolation & Purification: Techniques like column chromatography using materials such as Diaion HP-20, Sephadex LH-20, and Toyopearl HW-40, alongside preparative HPLC, have been used to isolate this compound. [, ]

- Structure Elucidation: this compound's structure was confirmed through spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. []

- Quantification: The concentration and purity of this compound in plant extracts and formulations are typically determined using high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.